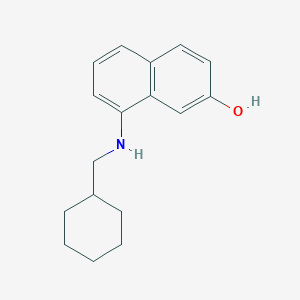

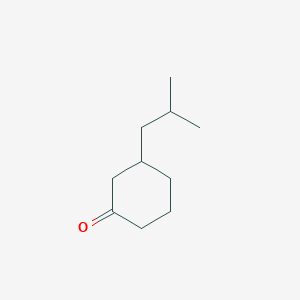

3-(2-Methylpropyl)cyclohexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-Methylpropyl)cyclohexan-1-one" is a derivative of cyclohexanone, which is a key scaffold in organic chemistry due to its versatility in forming a variety of value-added organic molecules, including heterocycles and natural products. Cyclohexanone derivatives are known for their biological activities, such as anti-viral, anti-bacterial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of cyclohexanone derivatives can involve various methods. For instance, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrating analgesic activity . Additionally, cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid can react in the presence of benzaldehyde derivatives to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, showcasing the utility of cyclohexanone derivatives in combinatorial chemistry for medicinal applications .

Molecular Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives have been extensively studied. For example, the molecular and crystalline structures of some (3R)-methyl-6(R)-isopropylcyclohexanone 2-arylidene derivatives were analyzed using NMR spectroscopy and X-ray diffraction, revealing a trans-trans configuration and a dominant conformation with an axial methyl group and equatorial isopropyl group . Similarly, the 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was studied, showing an asymmetric chair conformation of the cyclohexanone ring and the presence of hydrogen bonds in the crystal structure .

Chemical Reactions Analysis

Cyclohexanone derivatives can undergo various chemical reactions. Protonation of a substituted cyclohexadien-1-one leads to the generation of a stable carbocation, which can effect hydride abstraction and oxidation reactions, demonstrating the reactivity of cyclohexanone derivatives . Additionally, the reaction of organomagnesium halides with 2'-methylspiro[cyclohexan-1,3'-3'H-indole] results in unexpected methyl insertion products, indicating the potential for radical intermediate mechanisms in reactions involving cyclohexanone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. The crystal structure of 3-(2,4-dichlorophenyl)-4-dihydroxy-5-cyclohexanyl-Δ^3-dihydrofuran-2-one revealed a quasi-chair conformation of the cyclohexene unit and the formation of a one-dimensional chain structure via intermolecular hydrogen bonding . These properties are crucial for understanding the behavior of cyclohexanone derivatives in various environments and their potential applications in drug design and synthesis.

科学的研究の応用

Synthesis of Bifunctional Building Blocks

Research by Zha et al. (2021) developed a practical route to synthesize cyclohexanone-related bifunctional building blocks. This method utilized inexpensive materials and simple reaction conditions, highlighting the potential of cyclohexanone derivatives in organic synthesis (Qinghong Zha, Xiaosheng An, Ze‐Jun Xu, Wei-Bo Han, Yikang Wu, 2021).

Characterization of Polyimides

Yi et al. (1997) synthesized novel aromatic diamines containing cyclohexylidene moieties. These compounds demonstrated excellent thermal stability and good solubility, suggesting their application in advanced material science (M. Yi, Wenxi Huang, M. Jin, Kil‐Yeong Choi, 1997).

Stereoselective Synthesis

Pang et al. (2019) described a palladium-catalyzed arylboration of unconjugated dienes to synthesize functionalized 1,3-disubstituted cyclohexanes. This method is significant for the expedient synthesis of compounds with pharmacological relevance (Hailiang Pang, Dong-Fang Wu, H. Cong, Guoyin Yin, 2019).

Tobacco Flavoring Additives

Zhao Yu (2010) synthesized octahydro-2H-1-benzopyran-2-one from cyclohexanone derivatives, demonstrating its application as a tobacco flavoring additive. This illustrates the role of such compounds in the flavor and fragrance industry (Zhao Yu, 2010).

Synthesis of Oxygen-Containing Heterocycles

Sharma et al. (2020) explored the use of cyclohexan-1,3-dione derivatives for synthesizing six-membered oxygen-containing heterocycles. These heterocycles have potential applications in pharmaceuticals due to their diverse bioactive properties (D. Sharma, Manish Kumar, P. Das, 2020).

Safety And Hazards

特性

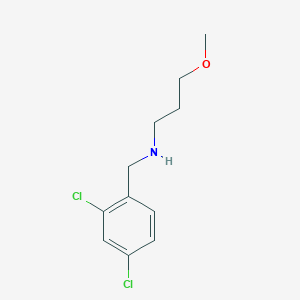

IUPAC Name |

3-(2-methylpropyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-9-4-3-5-10(11)7-9/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEUNEVJSXYGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylpropyl)cyclohexan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)